molecular formula C13H27Cl B8680528 1-Chloro-11-methyldodecane CAS No. 103196-76-5

1-Chloro-11-methyldodecane

Cat. No.: B8680528
CAS No.: 103196-76-5
M. Wt: 218.80 g/mol
InChI Key: ZBCYEVFVCCSZTN-UHFFFAOYSA-N
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Description

1-Chloro-11-methyldodecane is a chlorinated alkane with the molecular formula C₁₃H₂₇Cl. Its structure consists of a 12-carbon chain (dodecane) substituted with a chlorine atom at the first carbon and a methyl group at the 11th carbon. This branching distinguishes it from linear chlorinated alkanes like 1-chlorododecane.

  • 1-Chlorododecane (C₁₂H₂₅Cl, CAS 112-52-7)
  • 1-Chlorodecane (C₁₀H₂₁Cl, CAS 1002-69-3)
  • 1-Chlorohexadecane (C₁₆H₃₃Cl)
  • Branched analogs (e.g., 1-Chloro-1-methylcyclohexane, CAS 931-78-2)

Properties

CAS No.

103196-76-5

Molecular Formula

C13H27Cl

Molecular Weight

218.80 g/mol

IUPAC Name

1-chloro-11-methyldodecane

InChI

InChI=1S/C13H27Cl/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13H,3-12H2,1-2H3

InChI Key

ZBCYEVFVCCSZTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The chain length , branching , and substituent positions significantly influence physical properties. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL, 20°C) Boiling Point (°C, estimated)
1-Chloro-11-methyldodecane C₁₃H₂₇Cl 218.86 ~0.86* ~270–280*
1-Chlorododecane C₁₂H₂₅Cl 204.78 0.867 259–265
1-Chlorodecane C₁₀H₂₁Cl 176.73 0.870–0.880 223–228
1-Chlorohexadecane C₁₆H₃₃Cl 260.89 ~0.88* ~300–310*
1-Chloro-1-methylcyclohexane C₇H₁₃Cl 132.63 1.00 145–150

Notes:

  • (*) Estimated based on trends: Longer chains increase molecular weight and boiling points, while branching reduces boiling points compared to linear analogs.
  • The methyl group in this compound introduces steric hindrance, likely lowering its boiling point relative to linear 1-chlorododecane.

Reactivity Trends :

  • Linear chlorinated alkanes (e.g., 1-chlorododecane) undergo nucleophilic substitution (SN2) more readily than branched analogs due to reduced steric hindrance.
  • The methyl group in this compound may favor elimination reactions (E2) over substitution .

Key Research Findings

  • Retention Indices: 1-Chlorododecane has documented gas chromatography retention indices on polar and non-polar columns, aiding in analytical identification .
  • Branching Effects: Branched chlorinated alkanes (e.g., 2-Chloro-2-methylnonane, CAS 4325-50-2) exhibit lower boiling points than linear isomers .
  • Spectroscopic Data : NMR and IR spectra for compounds like 1-chlorododecane (e.g., δ ~2.8–3.8 ppm for -CH₂Cl in ¹H-NMR) provide structural validation .

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